molecular formula C18H26N4O5 B11555846 3,5-dinitro-N'-[(1E)-undecylidene]benzohydrazide

3,5-dinitro-N'-[(1E)-undecylidene]benzohydrazide

Cat. No.: B11555846
M. Wt: 378.4 g/mol
InChI Key: QVMWOFLIXUZIQM-YBFXNURJSA-N
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Description

3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of nitro groups and a hydrazide linkage, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitro groups.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the hydrazide linkage can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dinitro-N’-[(1E)-undecylidene]benzohydrazide is unique due to its combination of nitro groups and a long alkyl chain, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

IUPAC Name

3,5-dinitro-N-[(E)-undecylideneamino]benzamide

InChI

InChI=1S/C18H26N4O5/c1-2-3-4-5-6-7-8-9-10-11-19-20-18(23)15-12-16(21(24)25)14-17(13-15)22(26)27/h11-14H,2-10H2,1H3,(H,20,23)/b19-11+

InChI Key

QVMWOFLIXUZIQM-YBFXNURJSA-N

Isomeric SMILES

CCCCCCCCCC/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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